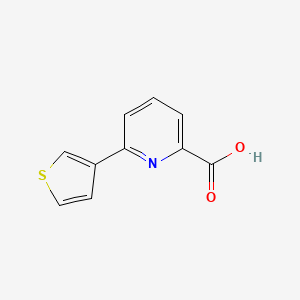

6-(Thiophen-3-yl)picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-3-1-2-8(11-9)7-4-5-14-6-7/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCIGXCPSXNXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Thiophen 3 Yl Picolinic Acid

Retrosynthetic Analysis and Strategic Disconnections

The synthetic approach to 6-(Thiophen-3-yl)picolinic acid is primarily guided by two strategic disconnections of the target molecule. These disconnections define the two major synthetic paradigms: cross-coupling reactions and direct C-H activation.

The most conventional retrosynthetic analysis involves disconnecting the carbon-carbon bond between the picolinic acid and thiophene (B33073) rings. This approach simplifies the molecule into two key synthons: a functionalized picolinic acid and a functionalized thiophene. Typically, the picolinic acid fragment is envisioned as an electrophile, such as a 6-halopicolinic acid derivative (e.g., chloro, bromo, or iodo), while the thiophene fragment serves as the nucleophilic partner in the form of an organometallic reagent. This strategy is the foundation for a variety of well-established cross-coupling reactions.

A more contemporary and atom-economical approach involves the disconnection of the C-H bond at the 6-position of the picolinic acid ring. In this scenario, the picolinic acid derivative is used as the substrate for a direct C-H functionalization reaction. The inherent challenge lies in the selective activation of a specific C-H bond on the pyridine (B92270) ring. nih.gov Pyridines are known to be difficult substrates for C-H activation due to their high Lewis basicity, which can lead to catalyst deactivation. nih.gov However, the presence of the carboxylic acid at the 2-position can be exploited as an endogenous directing group, guiding a transition metal catalyst to the adjacent C-H bond at the 6-position to facilitate the desired coupling. acs.orgresearchgate.net

Classical and Modern Approaches to Picolinic Acid Functionalization

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. These can be broadly categorized into direct C-H activation strategies and a suite of transition metal-catalyzed cross-coupling reactions.

C-H Activation Strategies at the 6-Position of Picolinic Acid

Direct C-H arylation represents a powerful and efficient method for forming the target C-C bond, avoiding the pre-functionalization steps required for traditional cross-coupling. In this approach, the carboxylic acid group of picolinic acid acts as an innate directing group. The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. researchgate.net In this process, a transition metal catalyst, often palladium or ruthenium, coordinates to the nitrogen and the carboxylate oxygen, forming a stable five-membered chelate. chemrxiv.org This coordination positions the metal center in close proximity to the C-H bond at the 6-position, facilitating its cleavage and the formation of a metallacyclic intermediate. chemrxiv.org This intermediate then reacts with a thiophene coupling partner, such as 3-halothiophene, to form the desired product and regenerate the active catalyst.

The regioselectivity of C-H functionalization on the pyridine ring is a critical factor. While the directing effect of the carboxylate group strongly favors the 6-position, the electronic properties of the ring itself can influence reactivity at other sites. nih.gov Ruthenium-catalyzed systems have been shown to be effective for the arylation of carboxylic acids, demonstrating the viability of this approach for complex substrates. acs.org

Cross-Coupling Reactions for Thiophene Moiety Installation

Cross-coupling reactions are the most widely employed methods for constructing the this compound scaffold. These reactions rely on the coupling of a 6-halopicolinic acid derivative with a thiophene organometallic reagent, catalyzed by a transition metal, most commonly palladium.

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction due to the stability and low toxicity of its organoboron reagents. The synthesis of this compound via this method typically involves the reaction of a 6-halopicolinate ester with thiophene-3-boronic acid or its corresponding pinacol (B44631) ester.

Optimization of reaction conditions is crucial for achieving high yields. Key parameters include the choice of catalyst, base, and solvent. Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently used. researchgate.netmdpi.com The choice of ligand is also critical, with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos often proving essential for coupling challenging substrates, such as electron-deficient heterocycles. mdpi.com A variety of bases can be employed, with potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices, often in aqueous or mixed solvent systems like dimethoxyethane (DME) or 1,4-dioxane. mdpi.commdpi.com

| Parameter | Common Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | dppf, SPhos, BrettPhos | Stabilizes the Pd center and modulates its reactivity. |

| Boron Reagent | Thiophene-3-boronic acid, Thiophene-3-boronic acid pinacol ester | The nucleophilic thiophene source. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. |

| Solvent | Dioxane, Toluene, DME, often with water | Solubilizes reactants and influences reaction kinetics. |

The Stille coupling offers a powerful alternative, reacting a 6-halopicolinate with an organostannane, such as 3-(tributylstannyl)thiophene. A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups. uwindsor.ca The mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Despite its utility, the primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove completely from the final product. organic-chemistry.org To improve reaction efficiency, additives are sometimes employed. For instance, the addition of copper(I) salts, such as CuI, has been shown to accelerate the rate-limiting transmetalation step. harvard.edu The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ in non-polar aprotic solvents such as THF or dioxane. harvard.eduresearchgate.net

| Parameter | Common Reagents/Conditions | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Organotin Reagent | 3-(Tributylstannyl)thiophene | The nucleophilic thiophene source. |

| Additive | CuI, LiCl | Can accelerate the transmetalation step. |

| Solvent | THF, Dioxane, Toluene | Anhydrous, non-polar aprotic solvents are typical. |

The Negishi and Kumada couplings provide further routes to the target compound, utilizing organozinc and organomagnesium reagents, respectively.

The Negishi coupling involves the reaction of a 6-halopicolinate with a thienylzinc reagent (e.g., 3-thienylzinc chloride). Organozinc compounds offer a good balance of reactivity and functional group tolerance, making them more reactive than organoboranes but generally more tolerant of sensitive groups than organomagnesium compounds. nih.gov Recent advances have expanded the utility and reliability of the Negishi reaction for preparing diverse heteroaryl compounds. nih.gov

| Coupling | Organometallic Reagent | Typical Catalyst | Key Features |

| Negishi | 3-Thienylzinc halide | Pd(0) or Ni(0) complexes | Good functional group tolerance; moderate reactivity. |

| Kumada | 3-Thienylmagnesium halide | Pd(0) or Ni(0) complexes | High reactivity; low cost; poor functional group tolerance. |

Advancements in the Synthesis of this compound: A Focus on Modern and Sustainable Methodologies

The chemical compound this compound, a heterocyclic molecule incorporating both a pyridine and a thiophene ring, is a subject of interest in medicinal and materials science due to the versatile properties of its constituent motifs. The development of efficient and environmentally benign synthetic routes to this and related compounds is a key focus of contemporary organic chemistry. This article explores alternative and green synthetic methodologies for this compound, moving beyond traditional cross-coupling reactions to encompass cyclization, multicomponent reactions, and the principles of green chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 6-(Thiophen-3-yl)picolinic acid, this technique provides unequivocal confirmation of its molecular formula, C10H7NO2S. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, typically to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

While specific experimental HRMS data for this compound is not widely available in published literature, the theoretical exact mass can be calculated. This value serves as a benchmark for experimental verification. For the neutral molecule, the calculated monoisotopic mass is essential for confirming the identity of the compound in a sample.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

1H, 13C, and 15N NMR Data Analysis

Although a complete, publicly available NMR dataset for this compound is not currently available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: a picolinic acid core and a thiophene (B33073) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and thiophene rings. The pyridine ring protons would typically appear in the aromatic region, with their chemical shifts influenced by the carboxylic acid and the thiophene substituent. The thiophene protons would also resonate in the aromatic region, with characteristic coupling constants that help to determine their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the downfield region. The chemical shifts of the aromatic carbons in both the pyridine and thiophene rings would be indicative of their electronic environment.

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring.

A hypothetical data table for the expected NMR shifts is presented below. It is important to note that these are estimated values and require experimental verification.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 8.0 - 8.3 | 125 - 128 |

| Pyridine-H4 | 7.8 - 8.1 | 138 - 141 |

| Pyridine-H5 | 7.5 - 7.8 | 122 - 125 |

| Thiophene-H2' | 7.5 - 7.8 | 126 - 129 |

| Thiophene-H4' | 7.3 - 7.6 | 124 - 127 |

| Thiophene-H5' | 7.9 - 8.2 | 128 - 131 |

| COOH | 12.0 - 13.0 | 165 - 170 |

| Pyridine-C2 | - | 150 - 153 |

| Pyridine-C6 | - | 158 - 161 |

| Thiophene-C3' | - | 140 - 143 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and for elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, helping to identify adjacent protons on both the pyridine and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the pyridine and thiophene rings and the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the conformation of the molecule, particularly the relative orientation of the two aromatic rings.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonding (involving the carboxylic acid group), π-π stacking between the aromatic rings, and other weaker van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of the solid material.

Conformation Analysis in the Crystalline State

X-ray crystallography would provide the definitive conformation of the molecule in the solid state. A key conformational feature is the dihedral angle between the pyridine and thiophene rings. This angle is a result of the balance between steric hindrance and electronic effects.

While a specific crystal structure for this compound has not been reported in the public domain, a hypothetical table of crystallographic data is provided for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.50 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

No publicly available IR or Raman spectra for this compound could be found. This type of analysis would typically provide valuable information about the compound's functional groups and molecular structure by identifying the vibrational modes of its chemical bonds. For instance, characteristic peaks would be expected for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the pyridine and thiophene rings. Without access to experimental or calculated spectra, a detailed vibrational mode analysis is not possible.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization

Similarly, no UV-Vis absorption spectra for this compound are available in the public record. UV-Vis spectroscopy is used to study the electronic transitions within a molecule, providing insights into its chromophores—the parts of the molecule that absorb light. For this compound, one would anticipate π → π* and n → π* transitions associated with the aromatic pyridine and thiophene rings. The lack of spectral data prevents the determination of the compound's absorption maxima (λmax) and the characterization of its electronic properties.

Coordination Chemistry of 6 Thiophen 3 Yl Picolinic Acid

Ligand Design Principles for Metal Chelation

The design of 6-(Thiophen-3-yl)picolinic acid as a chelating agent is predicated on fundamental principles of coordination chemistry. Picolinic acid and its derivatives are well-regarded for their ability to form stable complexes with a variety of metal ions. nih.govnih.gov The primary chelating unit is the picolinic acid moiety itself. This fragment contains a pyridine (B92270) nitrogen atom and a carboxylic acid group at the 2-position.

Upon deprotonation, the carboxylate oxygen and the adjacent pyridine nitrogen become excellent donor atoms for a metal ion. This arrangement allows the ligand to act as a bidentate chelator, forming a highly stable five-membered ring with the coordinated metal. This phenomenon, known as the chelate effect, results in complexes with significantly greater thermodynamic stability compared to those formed with analogous monodentate ligands. The structural and electronic properties of picolinic acid make it a versatile building block for creating stable complexes. nih.gov

The inclusion of the thiophene (B33073) ring at the 6-position of the pyridine ring introduces a "soft" donor site (the sulfur atom) to the ligand framework. While the pyridine nitrogen and carboxylate oxygen are "hard" donors, favoring coordination with hard or borderline metal ions, the sulfur atom offers a potential coordination site for "soft" metal ions like Pd(II), Pt(II), or Cu(I). This dual nature allows for the possibility of the ligand exhibiting different coordination modes—acting as a simple bidentate N,O-donor or potentially as a tridentate N,O,S-donor, which could lead to the formation of more complex polynuclear or bridged structures.

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with this compound typically follows established methods for creating complexes with picolinic acid-based ligands. These syntheses are generally carried out by reacting the ligand with a suitable transition metal salt in a polar solvent.

A common synthetic route involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol. A solution of the desired transition metal salt, for instance, a chloride, nitrate, or perchlorate (B79767) salt of cobalt(II), nickel(II), copper(II), or zinc(II), is prepared in the same solvent. The two solutions are then combined, often in a specific stoichiometric ratio (e.g., 2:1 or 3:1 ligand-to-metal ratio), and the mixture is heated under reflux for several hours. researchgate.net During this process, the ligand coordinates to the metal ion. Upon cooling the reaction mixture, the resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The specific properties of the resulting complex, such as its color, solubility, and crystal form, depend on the metal ion, the counter-ion from the salt, and the reaction conditions.

In the vast majority of its metal complexes, the picolinic acid moiety functions as a bidentate N,O-chelating ligand. ajol.infonih.gov Coordination occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This mode of coordination results in the formation of a stable five-membered chelate ring, which is a key stabilizing feature of these complexes. The bidentate nature of picolinic acid is a dominant factor in its coordination chemistry, providing a robust and predictable binding motif that is retained in more complex derivatives like this compound. Studies on related pyridine carboxamide complexes confirm that bidentate complexation through the carbonyl oxygen and pyridine nitrogen atoms is the predominant mode of interaction. nih.gov

The thiophene group attached at the 6-position of the picolinic acid introduces an additional potential donor site. The sulfur atom in the thiophene ring possesses lone pairs of electrons and can coordinate to a metal center. However, thiophene is generally considered a weak ligand. In many documented complexes containing both pyridine and thiophene functionalities, the thiophene ring often remains uncoordinated, serving primarily as a structural substituent that can influence the electronic properties and steric bulk of the ligand. nih.gov

Structural Characterization of Metal Complexes

The definitive structure and coordination environment of metal complexes derived from this compound are determined through a combination of analytical techniques, primarily single-crystal X-ray diffraction and various spectroscopic methods. While specific experimental data for complexes of this particular ligand are not widely available in the reviewed literature, their structural characteristics can be reliably predicted based on data from closely related compounds.

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion. For complexes of this compound, this technique would confirm the expected bidentate N,O-coordination from the picolinate (B1231196) unit.

Although specific crystal structures for metal adducts of this compound have not been detailed in the surveyed literature, data from analogous picolinate complexes can provide insight into the expected structural parameters. For example, in typical transition metal picolinate complexes, the metal-nitrogen (M-N) and metal-oxygen (M-O) bond lengths fall within predictable ranges, which are indicative of a strong covalent interaction. The geometry around the metal center would likely be octahedral for many transition metals, with the remaining coordination sites occupied by other ligands or solvent molecules.

| Complex Fragment | Metal Ion (M) | M-N Bond Length (Å) | M-O Bond Length (Å) | Coordination Geometry |

| [Co(picolinate)₂(H₂O)₂] | Co(II) | ~2.12 | ~2.08 | Distorted Octahedral |

| [Ni(picolinate)₂(H₂O)₂] | Ni(II) | ~2.07 | ~2.05 | Distorted Octahedral |

| [Cu(picolinate)₂(H₂O)] | Cu(II) | ~2.00 | ~1.97 | Square Pyramidal |

| [Zn(picolinate)₂(H₂O)₂] | Zn(II) | ~2.10 | ~2.11 | Distorted Octahedral |

Note: The data in this table are representative values from published crystal structures of related picolinate complexes and serve as a predictive guide for complexes of this compound.

X-ray analysis would also definitively establish the role of the thiophene substituent, determining whether the sulfur atom participates in coordination or if the ring is oriented away from the metal center.

Spectroscopic techniques provide valuable information about the ligand's coordination to the metal ion.

Infrared (IR) Spectroscopy: Coordination of the picolinate ligand to a metal center induces characteristic shifts in the IR spectrum. The strong absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid in the free ligand (typically around 1700-1740 cm⁻¹) shifts to a lower frequency (around 1630-1680 cm⁻¹) in the complex. This shift is a direct result of the C=O bond weakening upon coordination of the oxygen atom to the metal. Additionally, vibrations associated with the pyridine ring, such as the C=N stretching frequency, may also shift upon coordination of the nitrogen atom. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination mode. The chemical shifts of the protons and carbons on the pyridine and thiophene rings are sensitive to the electronic changes that occur upon complexation. Protons nearest to the coordination sites (i.e., on the pyridine ring) typically experience the most significant shifts.

UV-Visible (UV-Vis) Spectroscopy: For complexes with d-block transition metals like Cu(II), Co(II), and Ni(II), electronic spectroscopy in the visible region reveals information about the geometry of the metal ion's coordination sphere. The spectra are characterized by broad, low-intensity bands resulting from d-d electronic transitions. The position and number of these bands are diagnostic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). For instance, copper(II) complexes with picolinate ligands often exhibit a broad band around 650-700 nm, which is characteristic of a tetragonally distorted octahedral or square pyramidal geometry. nih.gov

| Spectroscopic Technique | Free Ligand Signature | Signature of Metal Coordination | Information Gained |

| IR Spectroscopy | ν(C=O) at ~1700-1740 cm⁻¹ | Shift of ν(C=O) to lower frequency (~1630-1680 cm⁻¹) | Confirmation of carboxylate O-coordination |

| Pyridine ring vibrations | Shift in pyridine C=N and C-H vibrations | Confirmation of pyridine N-coordination | |

| ¹H NMR Spectroscopy | Characteristic aromatic proton signals | Downfield or upfield shifts of pyridine proton signals | Confirmation of coordination in diamagnetic complexes |

| UV-Vis Spectroscopy | Ligand-based π-π* transitions in UV region | Appearance of new, weak bands in the visible region (d-d transitions) | Determination of coordination geometry around the metal ion |

Electronic and Geometric Properties of Metal-Ligand Architectures

The coordination of this compound to metal centers is expected to be primarily dictated by the picolinic acid moiety, which typically acts as a bidentate N,O-chelating agent. The nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group form a stable five-membered chelate ring with the metal ion. This coordination mode is a hallmark of picolinic acid and its derivatives, leading to the formation of robust metal complexes. nih.govresearchgate.net

The geometry of the resulting metal complexes will be influenced by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For instance, with transition metals that favor octahedral coordination, such as Cr(III), Co(II), and Ni(II), it is anticipated that three ligands would coordinate to a single metal center, forming a neutral complex of the type [M(6-(thiophen-3-yl)picolinate)₃]. nih.govacs.org In such cases, a distorted octahedral geometry is expected due to the constraints of the chelate rings. For square planar or tetrahedral geometries, complexes with a 2:1 ligand-to-metal ratio, [M(6-(thiophen-3-yl)picolinate)₂], are plausible, potentially with ancillary ligands like water or halides completing the coordination sphere. wikipedia.org

The introduction of the thiophene-3-yl substituent at the 6-position of the pyridine ring is not expected to sterically hinder the primary N,O-coordination of the picolinic acid core. However, it will significantly influence the electronic properties of the resulting metal-ligand architectures. The electron-rich nature of the thiophene ring can modulate the electron density on the pyridine ring, thereby affecting the Lewis basicity of the nitrogen donor and the strength of the metal-ligand bonds. This electronic perturbation can be probed by spectroscopic techniques such as UV-Visible spectroscopy and by electrochemical methods like cyclic voltammetry.

The electronic spectra of these complexes are likely to exhibit bands corresponding to π-π* transitions within the aromatic rings of the ligand and metal-to-ligand charge transfer (MLCT) transitions. The energy of these MLCT bands will be sensitive to the nature of the metal ion and the electronic influence of the thiophene substituent. The presence of the sulfur atom in the thiophene ring could also offer a potential secondary, weaker coordination site, leading to the formation of polynuclear or polymeric structures, although this is less common for picolinate-type ligands.

Below is a table summarizing the expected geometric and electronic properties of hypothetical metal complexes with this compound, based on data from analogous picolinic acid complexes.

| Metal Ion | Expected Stoichiometry (Ligand:Metal) | Probable Geometry | Anticipated Electronic Transitions |

| Cr(III) | 3:1 | Distorted Octahedral | Ligand-centered π-π, d-d transitions |

| Co(II) | 3:1 or 2:1 | Distorted Octahedral or Tetrahedral | Ligand-centered π-π, d-d transitions |

| Ni(II) | 3:1 or 2:1 | Distorted Octahedral or Square Planar | Ligand-centered π-π, d-d transitions |

| Cu(II) | 2:1 | Distorted Octahedral or Square Pyramidal | Ligand-centered π-π, d-d transitions, Jahn-Teller distortion expected |

| Zn(II) | 2:1 | Tetrahedral or Distorted Octahedral | Ligand-centered π-π |

| Pd(II) | 2:1 | Square Planar | Ligand-centered π-π, MLCT |

| Pt(II) | 2:1 | Square Planar | Ligand-centered π-π*, MLCT |

Potential Applications of Coordination Compounds in Catalysis and Materials

The unique structural and electronic features of metal complexes derived from this compound suggest their potential utility in the fields of catalysis and materials science.

Catalysis:

Picolinic acid-based metal complexes have demonstrated catalytic activity in a variety of organic transformations. For instance, chromium complexes with picolinic acid have been employed as catalysts for oxidation reactions. chemtube3d.com The electronic modulation provided by the thiophene substituent in this compound could fine-tune the redox potential of the metal center, potentially enhancing catalytic efficiency or selectivity in such oxidation processes.

Furthermore, iridium complexes bearing picolinamide (B142947) ligands, which are structurally related to picolinic acid, have shown remarkable activity as catalysts for both the hydrogenation of CO₂ and the dehydrogenation of formic acid. dntb.gov.ua This suggests that iridium complexes of this compound could be explored for similar applications in the context of hydrogen storage and carbon capture technologies.

The presence of the thiophene moiety also opens up possibilities in polymerization catalysis. Palladium complexes with thiophene-containing ligands have been successfully used as catalysts for Suzuki-Miyaura polycondensation to synthesize conjugated polymers. nih.gov The coordination compounds of this compound with palladium could therefore be investigated as catalysts for the synthesis of novel thiophene-containing polymers with interesting optoelectronic properties.

| Potential Catalytic Application | Relevant Metal Center | Rationale based on Analogous Systems |

| Oxidation of Organic Substrates | Cr(III), Mn(II) | Picolinic acid complexes are known to catalyze chromic acid oxidations. The thiophene group can modulate the redox properties of the metal center. |

| CO₂ Hydrogenation / Formic Acid Dehydrogenation | Ir(III) | Iridium complexes with related picolinamide ligands are active catalysts for these reversible reactions. |

| Polymerization (e.g., Suzuki-Miyaura) | Pd(II) | Palladium catalysts with thiophene-based ligands are effective in producing conjugated polymers. |

| C-C Coupling Reactions | Fe(III), Cu(II) | Pyridine-containing ligands on these metal centers have shown activity in various C-C bond-forming reactions. tcu.edu |

Materials Science:

Thiophene-based materials are of significant interest in the development of organic electronics due to their excellent charge transport properties. Thiophene-containing ligands have been incorporated into metal complexes to create solution-processable materials for organic field-effect transistors (OFETs). tcu.edu The coordination of this compound to metals like copper(II) or zinc(II) could lead to the formation of novel metal-organic complexes with favorable π-stacking interactions, making them promising candidates for semiconducting materials in OFETs.

Moreover, thiophene-based ligands are known to form highly luminescent complexes, particularly with transition metals like iridium(III) and ruthenium(II), which have applications in organic light-emitting diodes (OLEDs). The combination of the picolinic acid chelating unit with the electronically active thiophene substituent could result in phosphorescent materials with tunable emission properties. The electronic characteristics of the thiophene ring are known to influence the photophysical properties of such complexes. nih.gov

| Potential Material Application | Relevant Metal Center | Rationale based on Analogous Systems |

| Organic Field-Effect Transistors (OFETs) | Cu(II), Zn(II) | Thiophene-based ligands can form metal complexes with close π-stacking, suitable for charge transport. tcu.edu |

| Organic Light-Emitting Diodes (OLEDs) | Ir(III), Ru(II) | Thiophene-containing ligands are used to create highly phosphorescent metal complexes for emissive layers. |

| Luminescent Sensors | Lanthanides (e.g., Eu(III), Tb(III)) | The thiophene moiety can act as an antenna to sensitize the luminescence of lanthanide ions. |

Computational Chemistry and Theoretical Analysis

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 6-(Thiophen-3-yl)picolinic acid, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p). researchgate.netresearchgate.netnih.gov This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C(pyridine)-C(thiophene) Bond Length | 1.475 Å | ||

| C(pyridine)-C(carboxyl) Bond Length | 1.510 Å | ||

| C=O Bond Length | 1.215 Å | ||

| C-O(H) Bond Length | 1.350 Å | ||

| Pyridine-Thiophene Dihedral Angle | ~25.0° |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. youtube.com

For this compound, the HOMO is expected to be distributed primarily across the electron-rich thiophene (B33073) ring, which is a characteristic of many thiophene-containing donor-acceptor systems. researchgate.netwuxibiology.com Conversely, the LUMO is likely localized on the electron-withdrawing picolinic acid moiety. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. youtube.combit.edu.cn This separation of the frontier orbitals across the molecule is characteristic of a "push-pull" system and is fundamental to its electronic properties.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Electrostatic Potential Maps and Reactivity Predictions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. wuxiapptec.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netpearson.com

For this compound, the MEP map would show a significant negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridine (B92270) ring. nih.govnih.gov These sites represent the most likely points for hydrogen bonding or coordination with metal ions. A region of high positive potential is expected around the acidic hydrogen of the carboxylic acid, confirming its role as a proton donor. wuxiapptec.com The thiophene ring would exhibit a moderately electron-rich character.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on a single, minimized energy state, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational landscape. youtube.com By simulating the molecule's behavior in a given environment (e.g., in a solvent like water), MD can reveal the preferred shapes and orientations the molecule adopts. researchgate.netyoutube.com

For this compound, a key area of interest is the rotational freedom around the C-C bond linking the pyridine and thiophene rings. An MD simulation would track the dihedral angle between the two rings over time. The results would likely show a preference for near-planar conformations due to the stability of the conjugated system, but with significant flexibility, allowing the molecule to adapt its shape when interacting with a binding partner. nih.gov This conformational flexibility is crucial for its potential biological activity.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra. rhhz.netresearchgate.netrsc.org For this compound, the predicted shifts would show distinct signals for the protons and carbons on both the thiophene and pyridine rings, with the chemical shifts influenced by the electronic environment of each nucleus. modgraph.co.uk

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic absorption spectra, such as UV-Vis spectra. researchgate.netnih.gov The calculation identifies the energies of electronic transitions, most notably the HOMO → LUMO transition, which corresponds to the maximum absorption wavelength (λmax). mdpi.comresearchgate.net For this molecule, the π → π* transition from the thiophene-dominated HOMO to the pyridine-dominated LUMO would likely result in a strong absorption band in the UV region.

| Parameter | Predicted Value |

|---|---|

| Predicted ¹H NMR (aromatic region) | δ 7.5 - 8.8 ppm |

| Predicted ¹³C NMR (carboxyl) | δ ~165 ppm |

| Predicted UV-Vis λmax (TD-DFT) | ~310 nm |

Ligand-Protein Docking Simulations (Conceptual Framework for Scaffold Application)

The picolinic acid scaffold is present in numerous molecules that act as enzyme inhibitors, often by coordinating to metal ions in the active site. nih.gov Molecular docking is a computational technique that predicts how a ligand (like our molecule) might bind to the active site of a target protein. pensoft.netnih.gov This provides a conceptual framework for how the this compound scaffold could be used in drug design. nih.govfrontiersin.org

Given its structure, this compound is a promising candidate for inhibiting metalloenzymes or kinases. researchgate.netnih.gov A docking simulation into a target like a histone deacetylase (HDAC) or a vascular endothelial growth factor receptor (VEGFR-2) kinase would involve placing the ligand into the protein's binding pocket in various orientations and scoring the resulting poses. nih.govnih.gov A favorable binding mode would likely involve the picolinic acid moiety forming key interactions: the carboxylate group could chelate a zinc ion in the active site, while the pyridine nitrogen forms a hydrogen bond with a nearby amino acid residue. The thiophene ring could engage in hydrophobic or π-stacking interactions with residues in a deeper pocket, providing additional affinity and selectivity. mdpi.com Such simulations are invaluable for generating hypotheses and guiding the design of more potent and selective inhibitors based on this scaffold.

Derivatives and Analogues of 6 Thiophen 3 Yl Picolinic Acid in Advanced Chemical Synthesis

Synthesis of Substituted 6-(Thiophen-3-yl)picolinic acid Analogues

The generation of analogues of this compound is primarily achieved through two main strategies: functionalization of the thiophene (B33073) ring and modification of the picolinic acid core. These approaches allow for systematic structural variations to explore structure-activity relationships (SAR).

Functionalization of the Thiophene Ring

The thiophene ring in the this compound structure is amenable to various chemical modifications, largely through electrophilic substitution and metal-catalyzed cross-coupling reactions. The sulfur atom within the thiophene ring enhances its electron-rich nature, making it a valuable component for drug-receptor interactions and providing sites for synthetic modification. nih.gov

Common functionalization reactions include:

Halogenation: Bromination or iodination at the C2 and C5 positions of the thiophene ring can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). These halogenated intermediates are crucial for subsequent cross-coupling reactions.

Nitration and Sulfonation: Introduction of nitro or sulfo groups can alter the electronic properties of the thiophene ring, although conditions must be carefully controlled to avoid degradation of the acid-sensitive thiophene nucleus.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki-Miyaura (using boronic acids) and Stille couplings (using organotin reagents), are powerful tools for introducing new carbon-carbon bonds at pre-functionalized (e.g., halogenated) positions on the thiophene ring. researchgate.netresearchgate.net These methods allow for the attachment of a wide variety of aryl, heteroaryl, or alkyl groups.

The table below summarizes common methods for thiophene functionalization applicable to the this compound scaffold.

| Reaction Type | Reagent/Catalyst | Position on Thiophene | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | C2, C5 | -Br |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C2, C5 (from bromo-derivative) | -Aryl |

| Stille Coupling | Organostannane, Pd catalyst | C2, C5 (from bromo-derivative) | -Alkyl, -Aryl, -Vinyl |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C2, C5 | -CHO |

Modifications of the Picolinic Acid Core

The picolinic acid portion of the molecule offers multiple sites for modification, including the pyridine (B92270) ring itself and the carboxylic acid group. The nitrogen atom in the pyridine ring makes it electron-deficient, influencing its reactivity compared to the thiophene moiety.

Modifications to the pyridine ring are often accomplished through:

Nucleophilic Aromatic Substitution (SNAr): The introduction of substituents such as halogens, amino groups, or alkoxy groups onto the pyridine ring can be achieved, often requiring activation by an electron-withdrawing group or the formation of N-oxides.

Directed Ortho-Metalation (DoM): Using strong bases like lithium diisopropylamide (LDA), it is possible to deprotonate the pyridine ring at specific positions, followed by quenching with an electrophile to introduce a new functional group.

Palladium-Catalyzed Cross-Coupling: Similar to the thiophene ring, halogenated picolinic acid derivatives can serve as substrates for Suzuki, Heck, or Sonogashira coupling reactions to build more complex molecular architectures. mdpi.comrsc.org For instance, decarboxylative cross-coupling reactions can directly link picolinic acid with aryl bromides. rsc.org

A patent for new picolinic acid derivatives describes the synthesis of intermediates where the pyridine ring is substituted, for example, with bromine and trifluoromethyl groups, which are then further transformed. google.com

Transformation of the Carboxylic Acid Group

The carboxylic acid functional group is one of the most versatile handles on the this compound scaffold, allowing for a wide range of transformations into other functional groups.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation in medicinal chemistry to modulate properties like solubility, stability, and cell permeability.

Esterification: This is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. For instance, 6-(methoxycarbonyl)picolinic acid is a commercially available ester derivative. sigmaaldrich.com

Amidation: The formation of amides involves coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or propylphosphonic anhydride (B1165640) (T3P®) to activate the carboxyl group. nih.govresearchgate.net The synthesis of amides from picolinic acid and N-alkylanilines has been reported to proceed in good to moderate yields. nih.gov

The table below illustrates common reagents used for these transformations.

| Transformation | Reagent(s) | Product |

| Esterification | SOCl₂, Methanol | Methyl Ester |

| Esterification | H₂SO₄, Ethanol (B145695) | Ethyl Ester |

| Amidation | Amine, EDC, HOBt | Amide |

| Amidation | Amine, T3P® | Amide |

Reduction to Alcohols and Aldehydes

The selective reduction of the carboxylic acid group provides access to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates. The choice of reducing agent is critical to achieving the desired product. libretexts.org

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce carboxylic acids directly to primary alcohols. docbrown.infoyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation unless the carboxylic acid is first converted to a more reactive derivative, such as an ester or an acid chloride. libretexts.orgkhanacademy.org A one-pot method involves converting the acid to its S-2-pyridyl thioester followed by reduction with sodium borohydride. rsc.org

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are typically more reactive than the starting acid. Therefore, this transformation is usually performed indirectly. The carboxylic acid can be converted to a derivative like an acid chloride or an ester, which can then be reduced to an aldehyde using milder, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) at low temperatures for esters. libretexts.org

The following table summarizes key reducing agents and their products.

| Starting Material | Reducing Agent | Conditions | Product |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether, then H₃O⁺ | Primary Alcohol |

| Carboxylic Acid | Borane-THF Complex (BH₃·THF) | THF, then H₃O⁺ | Primary Alcohol |

| Ester | Diisobutylaluminum Hydride (DIBAL-H) | -78 °C, then H₂O | Aldehyde |

| Ester | Lithium Aluminum Hydride (LiAlH₄) | Dry Ether, then H₃O⁺ | Primary Alcohol |

Advanced Chemical Applications as a Synthetic Scaffold

The this compound framework serves as a valuable synthetic scaffold for constructing more complex molecules with tailored properties. Its rigid, heteroaromatic structure is a key feature in the design of ligands for catalysis and molecules with specific biological activities. nih.govespublisher.com

In Medicinal Chemistry: The thiophene ring is often used as a bioisostere for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov The dual aromatic systems of the scaffold can engage in various non-covalent interactions, such as hydrogen bonding (via the pyridine nitrogen and carboxylic acid) and π-π stacking, which are crucial for binding to biological targets like enzymes and receptors. Derivatives of related structures, like 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridines, have been synthesized and studied for their potential biological activities. researchgate.net

In Catalysis and Materials Science: Picolinic acid derivatives are precursors to bipyridine ligands, which are fundamental in coordination chemistry and catalysis. mdpi.com The ability to functionalize both the thiophene and pyridine rings allows for the synthesis of complex ligands that can coordinate with transition metals to form catalysts for a variety of organic transformations. The planar, aromatic nature of the scaffold also makes it a candidate for incorporation into organic semiconductors and other functional materials. nih.gov

The utility of the scaffold is further expanded by modern synthetic methods. Palladium-catalyzed decarboxylative cross-coupling, for example, allows the picolinic acid itself to act as a building block for forming new C-C bonds, directly incorporating the 6-(thiophen-3-yl)pyridyl moiety into larger molecular systems. rsc.org

Building Block in Complex Heterocyclic Synthesis

The inherent structural features of this compound make it a valuable synthon for the construction of more elaborate heterocyclic frameworks. The presence of both a carboxylic acid group and a nitrogen atom within the pyridine ring, coupled with the reactive thiophene moiety, provides multiple sites for chemical modification and annulation reactions.

Researchers have leveraged these characteristics to incorporate the this compound motif into larger, polycyclic systems. The carboxylic acid can be readily converted into a variety of functional groups, such as amides or esters, which can then participate in intramolecular cyclization reactions. For instance, the formation of an amide bond with a suitably functionalized amine can be followed by a palladium-catalyzed intramolecular C-H arylation, utilizing the thiophene ring to forge a new carbon-carbon bond and construct a fused heterocyclic system.

The nitrogen atom of the pyridine ring can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise unreactive positions on the pyridine or thiophene rings. This strategic functionalization is a key step in building molecular complexity and accessing novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Table 1: Representative Heterocyclic Scaffolds Derived from this compound

| Starting Material | Reagents and Conditions | Resulting Heterocyclic System |

| This compound | 1. SOCl₂, 2. Substituted Amine | N-Substituted 6-(thiophen-3-yl)picolinamide |

| N-Aryl-6-(thiophen-3-yl)picolinamide | Pd(OAc)₂, PPh₃, K₂CO₃, DMA, 120 °C | Fused Thieno[2,3-b]pyridin-4(1H)-one derivative |

| This compound | 1. Esterification, 2. Reduction | (6-(Thiophen-3-yl)pyridin-2-yl)methanol |

| (6-(Thiophen-3-yl)pyridin-2-yl)methanol | 1. MsCl, Et₃N, 2. NaCN | 2-(Cyanomethyl)-6-(thiophen-3-yl)pyridine |

Precursor for Advanced Organic Materials

The aromatic and heteroaromatic nature of this compound makes it an attractive precursor for the synthesis of advanced organic materials with tailored electronic and photophysical properties. The thiophene unit is a well-established component of conducting polymers and organic semiconductors, while the pyridine ring can be utilized to tune the material's solubility, morphology, and electronic characteristics.

Polymerization of appropriately functionalized derivatives of this compound can lead to the formation of conjugated polymers. For example, the carboxylic acid can be used as a handle to attach the molecule to a polymer backbone or to facilitate self-assembly processes. The resulting materials can exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions opens up the possibility of creating metal-organic frameworks (MOFs) and coordination polymers. These materials possess high surface areas and tunable pore sizes, making them promising candidates for gas storage, separation, and catalysis. The incorporation of the thiophene moiety can introduce additional electronic or redox activity into the framework.

Table 2: Potential Organic Materials Derived from this compound

| Monomer/Precursor | Polymerization/Assembly Method | Potential Material Class | Potential Application |

| 6-(5-Bromo-thiophen-3-yl)picolinic acid ester | Stille or Suzuki Polycondensation | Conjugated Polymer | Organic Electronics |

| This compound | Solvothermal reaction with metal salts | Metal-Organic Framework (MOF) | Gas Storage, Catalysis |

| Di-functionalized this compound derivative | Electropolymerization | Conducting Polymer Film | Sensor, Electrochromic Device |

Scaffold for Ligands in Asymmetric Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The rigid and well-defined structure of this compound provides an excellent scaffold for the design of novel bidentate and tridentate ligands.

By introducing chiral substituents at various positions on the pyridine or thiophene rings, or by modifying the carboxylic acid group with a chiral auxiliary, a library of ligands can be synthesized. The nitrogen atom of the pyridine and the carboxylate group can coordinate to a metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalytic reaction.

For example, esterification of this compound with a chiral alcohol, followed by complexation with a transition metal such as palladium or rhodium, can generate a catalyst for asymmetric hydrogenation or C-C bond-forming reactions. The steric and electronic properties of the thiophene ring can influence the catalytic activity and enantioselectivity of the resulting complex. The modular nature of this scaffold allows for systematic tuning of the ligand structure to optimize its performance for a specific transformation.

Table 3: Design Strategy for Chiral Ligands based on this compound

| Modification Strategy | Resulting Ligand Type | Potential Metal for Complexation | Target Asymmetric Reaction |

| Amidation with a chiral amine | Chiral N,N-bidentate ligand | Palladium, Copper | Asymmetric Allylic Alkylation |

| Esterification with a chiral alcohol | Chiral N,O-bidentate ligand | Rhodium, Iridium | Asymmetric Hydrogenation |

| Functionalization of the thiophene ring with a chiral group | Chiral N,S-bidentate or N,N,S-tridentate ligand | Ruthenium, Iron | Asymmetric Transfer Hydrogenation |

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of 6-(Thiophen-3-yl)picolinic acid and its derivatives is a key area for future research, aiming for more efficient, scalable, and environmentally benign processes. Current synthetic strategies for related substituted picolinic acids often involve multi-step sequences. umsl.edu Future work will likely focus on the development of novel catalytic systems and one-pot reactions to streamline production.

Key areas for development include:

Catalytic Cross-Coupling: Advanced palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent a primary route. Research could focus on developing more active and stable catalysts that can efficiently couple a 3-substituted thiophene (B33073) (e.g., 3-thienylboronic acid) with a 6-halopicolinic acid derivative.

C-H Activation: Direct C-H activation/arylation strategies are an increasingly important area of synthetic chemistry. Future routes could explore the direct coupling of picolinic acid with thiophene, eliminating the need for pre-functionalized starting materials and thus improving atom economy.

Multi-component Reactions (MCRs): Designing MCRs that can construct the core structure in a single step is a significant goal. Research into novel MCRs involving precursors to the picolinic acid and thiophene rings could dramatically increase synthetic efficiency. researchgate.netrsc.org For instance, a reaction involving a 1,5-dicarbonyl compound, an ammonia (B1221849) source, and a thiophene-containing building block could be a potential strategy. beilstein-journals.org

Flow Chemistry: Transitioning existing batch syntheses to continuous flow processes can offer improved control over reaction parameters, enhanced safety, and easier scalability. An efficient method for synthesizing related pyridine-oxazoline (PyOX) ligands from picolinic acid has been developed, suggesting the amenability of such compounds to flow synthesis. researchgate.net

| Synthetic Strategy | Key Advantage | Relevant Research Context |

|---|---|---|

| Advanced Cross-Coupling | High selectivity and functional group tolerance | Synthesis of biaryl compounds and substituted heterocycles. diva-portal.org |

| Direct C-H Activation | Improved atom economy, reduced waste | Modern organic synthesis for creating complex molecules from simple precursors. researchgate.net |

| Multi-component Reactions | High efficiency, rapid assembly of molecular complexity | Development of novel picolinate (B1231196) and picolinic acid derivatives. researchgate.netrsc.org |

| Flow Chemistry | Scalability, safety, and process control | Automated and optimized synthesis of organic molecules. researchgate.netnih.gov |

Exploration of Diverse Chemical Reactivity Patterns

The reactivity of this compound is determined by its constituent heterocycles: the electron-deficient pyridine (B92270) ring and the electron-rich thiophene ring. taylorandfrancis.comimperial.ac.uk This electronic dichotomy presents a rich landscape for chemical exploration.

Future research should investigate:

Site-Selective Functionalization: A key challenge and opportunity is the selective functionalization of either the pyridine or the thiophene ring. The thiophene ring is generally more susceptible to electrophilic aromatic substitution (at its C2 or C5 positions), while the pyridine ring might be targeted by nucleophiles or undergo metallation. imperial.ac.ukresearchgate.net

Reactivity of the Carboxylic Acid: The picolinic acid moiety can undergo standard carboxylic acid reactions such as esterification and amidation. smolecule.com Its proximity to the pyridine nitrogen allows it to act as a bidentate chelating ligand for various metal ions, a property that is crucial for developing new catalysts or materials. nih.gov

Oxidation and Reduction: The thiophene sulfur atom can be oxidized to form sulfoxides and sulfones, which can alter the electronic properties and biological activity of the molecule. wikipedia.org Conversely, the pyridine ring can be reduced to a piperidine, which would dramatically change the molecule's geometry and properties. mdpi.com

Metal-Mediated Reactions: Thiophenes are known to interact with transition metals in various ways, including η⁵-coordination or oxidative addition involving C-S bond cleavage. researchgate.netscilit.com Investigating these reactions for this compound could lead to novel organometallic complexes and catalytic applications.

| Functional Group/Moiety | Type of Reaction | Potential Outcome |

|---|---|---|

| Thiophene Ring | Electrophilic Substitution | Introduction of new substituents at C2 or C5. |

| Pyridine Ring | Nucleophilic Substitution / Metallation | Functionalization of the pyridine core. |

| Carboxylic Acid | Esterification / Amidation | Formation of esters and amides for library development. |

| Picolinic Acid Moiety | Metal Chelation | Formation of bidentate metal complexes. |

| Thiophene Sulfur | Oxidation | Formation of sulfoxides and sulfones. wikipedia.org |

Integration into Automated Synthesis Platforms

The demand for large libraries of chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms. nih.govresearchgate.net Integrating the synthesis of this compound analogues into these platforms is a critical step for accelerating research.

Future directions in this area include:

Modular Synthesis Design: Developing a robust, modular synthetic route (e.g., a Suzuki coupling) that is amenable to automation. This requires reactions that are high-yielding and use reagents and conditions compatible with standard automated liquid handlers and reactor systems.

High-Throughput Experimentation (HTE): Using automated platforms to rapidly screen different catalysts, ligands, bases, and solvents to optimize the synthesis of the core structure and its analogues. chemrxiv.org

Automated Purification: Incorporating automated purification techniques, such as mass-directed preparative HPLC, to isolate and purify library members without manual intervention. nih.gov

Data-Driven Optimization: Employing machine learning algorithms to analyze data from automated experiments in real-time, allowing the platform to autonomously optimize reaction conditions for yield, purity, or other desired outcomes. researchgate.netnih.gov The development of such self-optimizing systems can significantly reduce the time and resources required for chemical discovery. researchgate.net

Computational Design of Next-Generation Analogues

In silico methods are indispensable tools for modern chemical research, enabling the rational design of new molecules with desired properties before their synthesis. nih.gov For this compound, computational chemistry can guide the development of next-generation analogues for specific applications.

Key computational approaches include:

Virtual Screening and Docking: If a biological target is identified, molecular docking can be used to predict the binding affinity of a virtual library of this compound analogues. nih.govresearchgate.net This helps prioritize which compounds to synthesize and test, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data for a set of analogues is obtained, QSAR models can be built to correlate chemical structures with their activities. mdpi.com These models can then predict the activity of unsynthesized compounds, guiding further design efforts.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity, and spectral properties of the molecule and its analogues. nih.gov This can help in understanding reaction mechanisms, predicting reactivity patterns, and designing molecules with specific electronic or optical properties for materials science applications. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov A pharmacophore model based on this compound could be used to search databases for structurally diverse compounds that may have similar activity.

Role in Emerging Areas of Chemical Innovation

The unique structural and electronic features of this compound position it as a valuable building block in several areas of chemical innovation.

Potential emerging applications include:

Materials Science: Thiophene-based compounds are widely used in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their excellent electronic properties. taylorandfrancis.comnih.gov The combination with the picolinic acid moiety could lead to novel materials with unique photophysical properties or serve as functional ligands for metal-organic frameworks (MOFs).

Catalysis: As a chelating ligand, this compound can be used to synthesize novel transition metal complexes. These complexes could be explored as catalysts for a variety of organic transformations. Picolinic acid itself has been shown to act as a catalyst for certain reactions, such as the synthesis of cyclic carbonates from CO2. rsc.org

Medicinal Chemistry: Both thiophene and picolinic acid are considered "privileged" structures in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.govnih.govnih.gov The benzene (B151609) ring in a known drug is often replaced by a thiophene ring without loss of activity. wikipedia.org Analogues of this compound could be explored as potential therapeutic agents, for example, as kinase inhibitors or anti-inflammatory agents. nih.govacs.org

Agrochemicals: Picolinic acid derivatives are a notable class of synthetic auxin herbicides. mdpi.comnih.gov The development of novel analogues of this compound could lead to the discovery of new herbicides with improved efficacy and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Thiophen-3-yl)picolinic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling thiophene derivatives with picolinic acid precursors. For example, analogous compounds (e.g., 6-((Methylsulfonyl)methyl)picolinic acid) are synthesized via nucleophilic substitution or cross-coupling reactions in solvents like DMF or THF under reflux (120°C) . Optimization may include adjusting stoichiometry, reaction time, or catalysts (e.g., Cs₂CO₃ for deprotonation) . Purification often employs flash chromatography or recrystallization, with yields reported between 35-60% depending on substituent reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, NMR can resolve aromatic protons in the thiophene and pyridine rings, while HRMS verifies molecular ion peaks. Purity is assessed via HPLC with UV detection (λ = 254 nm) or melting point analysis. Contaminants like unreacted precursors are identified through TLC monitoring .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Methodological Answer : Based on SDS data for structurally similar compounds (e.g., 6-(Methylsulfonyl)picolinic acid), researchers should use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste . Emergency protocols include flushing eyes with water for 15 minutes and seeking medical evaluation for persistent irritation .

Advanced Research Questions

Q. How does the electronic nature of the thiophene moiety influence the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds (e.g., 6-((2,4-Dimethyl-1H-indol-3-yl)thio)picolinic acid) suggest that electron-rich thiophene groups enhance binding affinity to enzymes like autotaxin. Computational modeling (DFT calculations) can predict charge distribution, while in vitro assays (e.g., IC₅₀ measurements) validate inhibitory potency. Substituents at the 3-position of thiophene may sterically hinder or facilitate interactions with hydrophobic enzyme pockets .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Systematic solubility studies should use standardized protocols (e.g., shake-flask method at 25°C) with HPLC quantification. Solvent polarity (logP) and hydrogen-bonding capacity (Hansen solubility parameters) should be correlated with experimental results. For example, polar aprotic solvents like DMSO may improve solubility compared to aqueous buffers .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

- Methodological Answer : The carboxylic acid group in picolinic acid derivatives facilitates coordination to metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis in DMF/water mixtures (100-120°C) enables MOF crystallization. Characterization via PXRD and BET analysis confirms framework integrity and surface area. Catalytic performance is tested in reactions like oxidation or C–C coupling, with turnover numbers (TON) compared to unmodified MOFs .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound in cell lines?

- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) and include positive controls (e.g., doxorubicin). Cell viability is assessed via MTT or resazurin assays after 48-hour exposure. Data normalization to vehicle-treated cells and nonlinear regression (e.g., Hill equation) calculate EC₅₀ values. Triplicate experiments and ANOVA ensure statistical rigor .

Q. What computational tools are recommended for predicting the metabolic pathways of this compound?

- Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME simulates phase I/II metabolism. Key parameters include cytochrome P450 binding affinity and glucuronidation potential. Molecular docking (AutoDock Vina) identifies likely interactions with enzymes like CYP3A4. Experimental validation via LC-MS/MS detects metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.